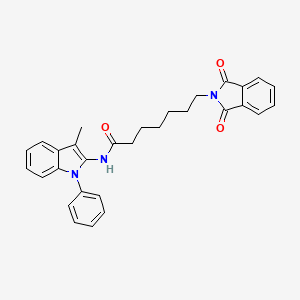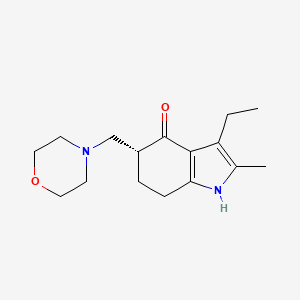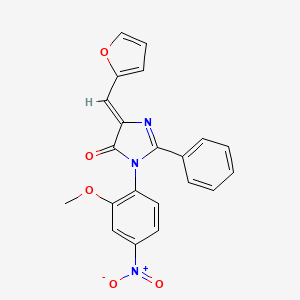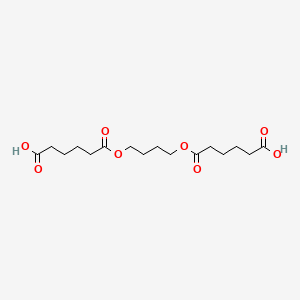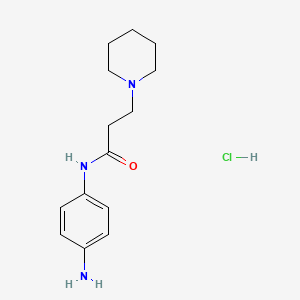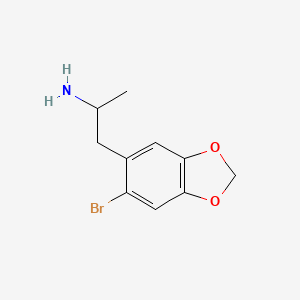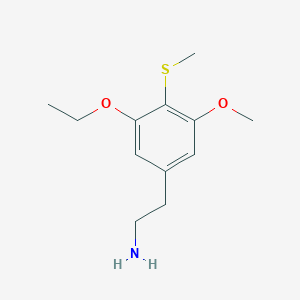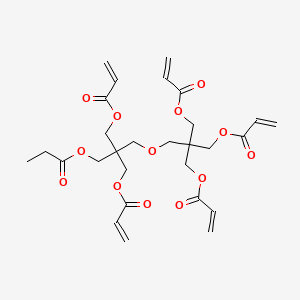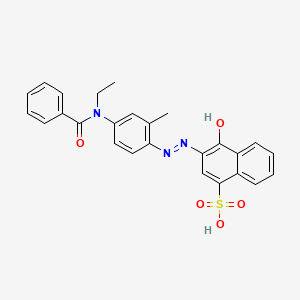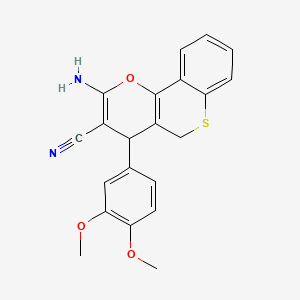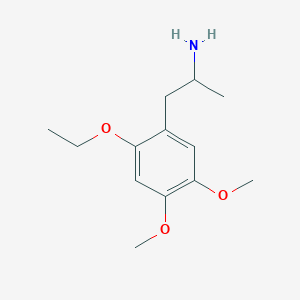
EMM (psychedelic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4,5-dimethoxyamphetamine, commonly known as EMM, is a lesser-known psychedelic compound. It is a substituted amphetamine and a dimethoxy-ethoxy analog of trimethoxyamphetamine (TMA-2). EMM was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compounds . Despite its structural similarity to other psychedelics, EMM produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Métodos De Preparación
The synthesis of 2-ethoxy-4,5-dimethoxyamphetamine involves several steps, starting with the appropriate substituted benzaldehyde. The general synthetic route includes:
Formation of the intermediate: The substituted benzaldehyde undergoes a reaction with nitroethane to form the nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Ethylation: The final step involves the ethylation of the amine to produce 2-ethoxy-4,5-dimethoxyamphetamine.
Análisis De Reacciones Químicas
2-Ethoxy-4,5-dimethoxyamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Due to its limited psychoactive effects, 2-ethoxy-4,5-dimethoxyamphetamine has not been extensively studied for therapeutic applications. it holds potential for research in the following areas:
Chemistry: As a structural analog of other psychedelics, it can be used to study structure-activity relationships.
Biology: It can serve as a tool to understand the interaction of substituted amphetamines with biological systems.
Medicine: Although not widely used, it could be explored for its potential therapeutic effects in treating certain mental health conditions.
Industry: Its synthesis and reactions can provide insights into the production and modification of similar compounds.
Mecanismo De Acción
The exact mechanism of action of 2-ethoxy-4,5-dimethoxyamphetamine is not well understood due to the lack of comprehensive studies. like other substituted amphetamines, it is likely to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction may lead to changes in neurotransmitter release and neuronal activity, contributing to its psychoactive effects.
Comparación Con Compuestos Similares
2-Ethoxy-4,5-dimethoxyamphetamine is structurally similar to other substituted amphetamines such as:
Trimethoxyamphetamine (TMA-2): EMM is a dimethoxy-ethoxy analog of TMA-2.
3,4-Methylenedioxyamphetamine (MDA): Both compounds share a similar core structure but differ in their substituents.
3,4-Methylenedioxymethamphetamine (MDMA): While MDMA is widely known for its psychoactive effects, EMM produces few to no effects.
The uniqueness of 2-ethoxy-4,5-dimethoxyamphetamine lies in its structural modifications, which result in different pharmacological properties compared to its analogs .
Propiedades
Número CAS |
23693-30-3 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-(2-ethoxy-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-11-8-13(16-4)12(15-3)7-10(11)6-9(2)14/h7-9H,5-6,14H2,1-4H3 |
Clave InChI |
SKRNTJDDBVAEGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1CC(C)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


